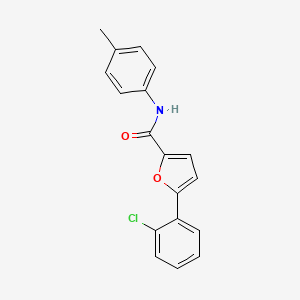
2,2,3-Trimethylbut-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Trimethylbut-3-en-1-ol is an organic compound with the molecular formula C7H14O. It is a colorless liquid that is used in various chemical synthesis processes. The compound is characterized by its unique structure, which includes a butenol backbone with three methyl groups attached, making it a highly branched molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethylbut-3-en-1-ol typically involves the reaction of isobutyraldehyde with acetone in the presence of a base catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar aldol condensation process, but with optimized conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trimethylbut-3-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes, Ketones
Reduction: Saturated alcohols
Substitution: Alkyl halides
Scientific Research Applications
2,2,3-Trimethylbut-3-en-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme reactions involving alcohols.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,3-Trimethylbut-3-en-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of different metabolites. These metabolites can then participate in further biochemical processes, influencing cellular functions and metabolic pathways .
Comparison with Similar Compounds
- 2,2,4-Trimethyl-1,3-pentanediol
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
Comparison: 2,2,3-Trimethylbut-3-en-1-ol is unique due to its highly branched structure and the presence of a double bond in the butenol backbone. This structural feature distinguishes it from other similar compounds, which may have different branching patterns or lack the double bond. The unique structure of this compound contributes to its distinct chemical reactivity and applications in various fields .
Properties
Molecular Formula |
C7H14O |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2,2,3-trimethylbut-3-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-6(2)7(3,4)5-8/h8H,1,5H2,2-4H3 |
InChI Key |
KZDIANLKFXXHBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


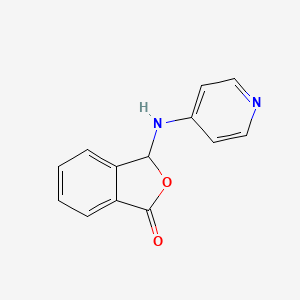

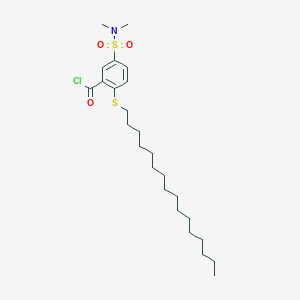

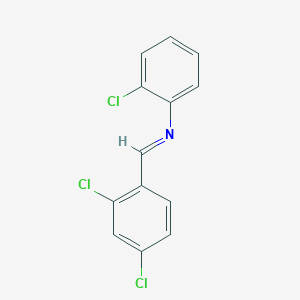
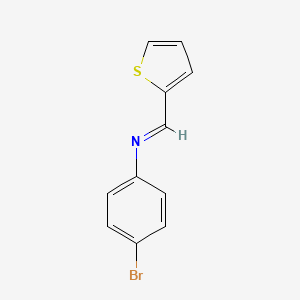

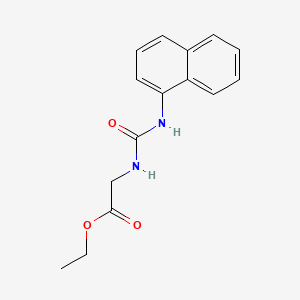
![Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate](/img/structure/B11948747.png)


